fmoc-(r)-3-amino-2-hydroxypropionicacid
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Overview
Description
Fmoc-®-3-amino-2-hydroxypropionic acid is a derivative of 3-amino-2-hydroxypropionic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-hydroxypropionic acid typically involves the protection of the amino group of 3-amino-2-hydroxypropionic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-2-hydroxypropionic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-hydroxypropionic acid undergoes various chemical reactions, including:
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Bases: Sodium bicarbonate, triethylamine
Electrophiles: Alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound .
Scientific Research Applications
Fmoc-®-3-amino-2-hydroxypropionic acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins through SPPS.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biocompatible materials and hydrogels for tissue engineering and drug delivery
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-hydroxypropionic acid involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is base-labile and can be removed under mild conditions using piperidine, forming a stable adduct with the dibenzofulvene byproduct . This allows for the selective deprotection of the amino group without affecting other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Boc-®-3-amino-2-hydroxypropionic acid: Uses the tert-butyloxycarbonyl (Boc) group for amino protection.
Cbz-®-3-amino-2-hydroxypropionic acid: Uses the benzyloxycarbonyl (Cbz) group for amino protection.
Uniqueness
Fmoc-®-3-amino-2-hydroxypropionic acid is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions. This is advantageous compared to Boc and Cbz groups, which require acidic conditions for deprotection . Additionally, the Fmoc group provides better stability and compatibility with various reaction conditions, making it a preferred choice in peptide synthesis .
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m1/s1 |
InChI Key |
OOFCRVWLJFLVCB-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O |
Origin of Product |
United States |
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